molecular formula C19H14N4O2S B5654710 2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide

2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B5654710
M. Wt: 362.4 g/mol
InChI Key: ZXZXEGDCZXKEOI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c24-17(21-19-20-9-10-26-19)12-23-18(25)8-7-16(22-23)15-6-5-13-3-1-2-4-14(13)11-15/h1-11H,12H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZXEGDCZXKEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the formation of the pyridazine ring, and finally the introduction of the thiazole moiety. Common reagents used in these reactions include naphthalene, hydrazine, and thioamides. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyridazine rings using reagents like sodium hydride or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives of the compound.

Scientific Research Applications

2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For instance, it may inhibit the activity of kinases or proteases, leading to the suppression of cell proliferation or inflammation .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[3-(Naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide
  • Molecular Formula : C₂₅H₂₃N₃O₂
  • Molecular Weight : 397.47 g/mol
  • CAS Registry Number : 922860-29-5

Structural Features :

  • A pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a naphthalen-2-yl group.
  • An acetamide linker connects the pyridazinone to a 1,3-thiazol-2-yl moiety.

Structural Classification of Analogues

The target compound belongs to a broader class of pyridazinone- and thiazole-containing acetamides. Key structural analogues include:

Pyridazinone-Based Acetamides
Compound Core Structure Substituents Key Functional Groups Reference
Target Compound Pyridazinone Naphthalen-2-yl, thiazol-2-yl Acetamide, pyridazinone
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide Pyridazinone 4,5-Dichloro, azepane-sulfonyl Acetamide, sulfonamide
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(4-fluorophenylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide Pyridazinone 4-Fluorophenylpiperazinyl, antipyrine moiety Acetamide, piperazine, pyrazolone

Key Differences :

  • The thiazol-2-yl group offers metabolic stability over bulkier antipyrine or piperazine moieties in analogues .
Thiazol-2-yl Acetamides
Compound Core Structure Substituents Key Functional Groups Reference
2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide Acetamide Naphthalen-1-yl Acetamide, thiazole
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide 2,6-Dichlorophenyl Acetamide, thiazole

Key Differences :

  • The target’s pyridazinone core introduces hydrogen-bonding capabilities absent in simpler arylacetamides .
  • Naphthalen-2-yl vs. naphthalen-1-yl substitution may alter π-π stacking interactions in biological targets .
Triazole-Containing Acetamides
Compound Core Structure Substituents Key Functional Groups Reference
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Triazole Naphthalen-1-yloxymethyl Acetamide, triazole

Key Differences :

  • Triazole rings provide distinct electronic profiles compared to pyridazinone, influencing binding affinity and solubility .

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy: The target’s carbonyl (C=O) stretches (~1660–1680 cm⁻¹) align with pyridazinone-based acetamides (e.g., : 1671 cm⁻¹; : 1665 cm⁻¹) .
  • NMR : The naphthalen-2-yl group would show aromatic protons at δ 7.2–8.5 ppm, similar to ’s naphthalen-1-yl analogue .

Biological Activity

The compound 2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H19N5O2SC_{21}H_{19}N_{5}O_{2}S, with a molecular weight of approximately 405.5 g/mol . The structure features a naphthalene moiety fused with a pyridazine ring and an acetamide group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₁₄N₂O
Molecular Weight266.3 g/mol
LogP (Octanol-water partition coefficient)4.0206
Polar Surface Area51.425 Ų

The mechanism of action for This compound involves its interaction with specific molecular targets within biological systems. Research indicates that this compound can bind to various enzymes or receptors, modulating their activity and influencing biochemical pathways.

Potential Targets:

  • Enzymes : The compound may inhibit the activity of specific enzymes by binding to their active sites.
  • Receptors : It may interact with cellular receptors, leading to altered signaling pathways.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance, in vitro assays have shown significant cytotoxic effects against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cancer cell lines.

Case Study Data:

Cell LineIC50 (µM)Mechanism of Action
PC315.2Induction of apoptosis via caspase activation
MCF712.8Inhibition of cell proliferation
SKNMC18.5Modulation of cell cycle progression

The compound's ability to induce apoptosis was confirmed through caspase activation assays, where it significantly enhanced the activity of caspases 3 and 9 in treated cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial effects against various bacterial strains. Studies have reported that it shows promising activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Data:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent.

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